molecular formula C23H26N2O4S B5393428 3-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2-ethylphenyl)propanamide

3-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2-ethylphenyl)propanamide

Cat. No.: B5393428
M. Wt: 426.5 g/mol
InChI Key: RKKBBIHINVILAF-UHFFFAOYSA-N
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Description

3-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2-ethylphenyl)propanamide is a complex organic compound that features a pyrrolidine ring, an ethoxyphenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2-ethylphenyl)propanamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the pyrrolidine derivative with 4-ethoxyphenyl bromide under basic conditions to form the ethoxyphenyl-substituted pyrrolidine.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.

    Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with 2-ethylphenyl isocyanate to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Materials Science: It could be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound may serve as a probe or tool in biochemical research to study specific molecular interactions.

Mechanism of Action

The mechanism of action of 3-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2-ethylphenyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfanyl group could play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2-ethylphenyl)propanamide
  • 3-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2-ethylphenyl)propanamide

Uniqueness

The presence of the ethoxy group in 3-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2-ethylphenyl)propanamide distinguishes it from its analogs, potentially altering its electronic properties and reactivity. This unique feature may result in different biological activities or material properties compared to similar compounds.

Properties

IUPAC Name

3-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(2-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-3-16-7-5-6-8-19(16)24-21(26)13-14-30-20-15-22(27)25(23(20)28)17-9-11-18(12-10-17)29-4-2/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKBBIHINVILAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCSC2CC(=O)N(C2=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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